4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide
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Overview
Description
4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide typically involves multiple steps:
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Formation of the Fluorophenyl Sulfonyl Intermediate
Starting Materials: 4-fluorobenzenesulfonyl chloride and a suitable base (e.g., triethylamine).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride.
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Coupling with 4-Methoxynaphthalen-1-ylamine
Starting Materials: The fluorophenyl sulfonyl intermediate and 4-methoxynaphthalen-1-ylamine.
Reaction Conditions: This step typically requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
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Final Assembly
Starting Materials: The coupled intermediate and butanoic acid derivative.
Reaction Conditions: The final step involves the formation of the butanamide linkage, often using a dehydrating agent like thionyl chloride or a carbodiimide-based coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
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Reduction
- Reduction of the sulfonyl group can yield sulfide derivatives, which may have different chemical properties and reactivity.
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Substitution
- The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Biochemical Probes: The compound can be used to study enzyme interactions and protein binding due to its specific functional groups.
Medicine
Drug Development:
Industry
Polymer Chemistry: Used in the synthesis of specialty polymers with unique mechanical or thermal properties.
Mechanism of Action
The mechanism by which 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and amide groups are key to its binding affinity and specificity, interacting with amino acid residues in the active sites of proteins.
Comparison with Similar Compounds
Similar Compounds
4-((4-fluorophenyl)sulfonyl)-N-(4-methoxyphenyl)butanamide: Similar structure but with a methoxyphenyl group instead of a methoxynaphthyl group.
4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide: Chlorine substituent instead of fluorine.
Uniqueness
- The presence of the methoxynaphthyl group in 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide provides unique steric and electronic properties, potentially leading to different reactivity and binding characteristics compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-methoxynaphthalen-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S/c1-27-20-13-12-19(17-5-2-3-6-18(17)20)23-21(24)7-4-14-28(25,26)16-10-8-15(22)9-11-16/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHZKANYLNNPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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